3-(3,3-Dimethylcyclohexyl)-2,2-dimethylpropan-1-amine
Description
Properties
Molecular Formula |
C13H27N |
|---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
3-(3,3-dimethylcyclohexyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H27N/c1-12(2)7-5-6-11(8-12)9-13(3,4)10-14/h11H,5-10,14H2,1-4H3 |
InChI Key |
OZQRAVQWXXHRJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)CC(C)(C)CN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylcyclohexyl)-2,2-dimethylpropan-1-amine typically involves multiple steps. One common method starts with the preparation of 3,3-dimethylcyclohexanol, which is then converted into the corresponding amine through a series of reactions including oxidation, reduction, and substitution .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic hydrogenation and continuous flow reactors to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethylcyclohexyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces various amine derivatives .
Scientific Research Applications
3-(3,3-Dimethylcyclohexyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylcyclohexyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-(3,3-Dimethylcyclohexyl)-2,2-dimethylpropan-1-amine
- CAS Registry Number : 2228819-07-4
- Molecular Formula : C₁₃H₂₇N
- Molar Mass : 197.37 g/mol
- Structural Features :
- A cyclohexane ring substituted with two methyl groups at the 3-position.
- A branched propan-1-amine chain with two methyl groups at the 2-position.
Spectral data (e.g., NMR, MS) are critical for confirming purity and structure, as seen in analogous compounds .
Physicochemical Properties :
Comparison with Structurally Similar Compounds
N,N-Dimethylcyclohexylamine
- Molecular Formula : C₈H₁₇N
- Molar Mass : 127.23 g/mol
- Key Differences :
- Lacks the branched propan-1-amine chain and dimethylcyclohexyl substitution.
- Contains a single cyclohexyl ring with N,N-dimethyl substitution.
- Applications :
3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine
- CAS : 1266749-05-6
- Molecular Formula: C₁₂H₁₉NO
- Key Differences :
- Substitutes the dimethylcyclohexyl group with a 4-methoxyphenyl ring.
- Introduces an ether oxygen, enhancing polarity.
- Applications: Potential use in pharmaceutical intermediates due to aromatic functionality .
2-(3,3-Dimethylcyclohexyl)ethan-1-amine Hydrochloride
2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one (MXiPr)
- CAS : 2666932-55-2
- Molecular Formula: C₁₆H₂₃NO₂
- Key Differences: Cyclohexanone core with a ketone group and aryl substitution. Contains an isopropylamino group instead of a primary amine.
- Applications :
Structural and Functional Analysis Table
Research Findings and Industrial Relevance
- Steric Effects : The dimethylcyclohexyl and branched alkyl groups in the target compound likely confer steric hindrance, reducing reactivity compared to simpler amines like N,N-dimethylcyclohexylamine .
- Thermal Stability : Cyclohexyl-substituted amines generally exhibit higher thermal stability than linear analogues, making them suitable for high-temperature industrial processes .
- Biological Activity : The absence of aromatic rings in the target compound differentiates it from MXiPr and 3-(4-methoxyphenyl) derivatives, which interact more strongly with biological receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
